8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate

描述

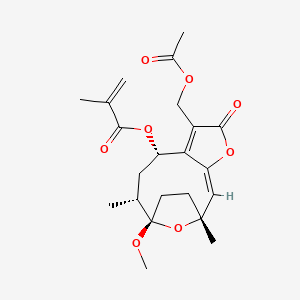

8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate (CAS: 883872-71-7) is a hirsutinolide-type sesquiterpene lactone isolated primarily from Vernonia cinerea (). Its molecular formula is C22H28O8 (molecular weight: 420.46), featuring an α,β-unsaturated-γ-lactone core, a 1β,4β-ether ring, and three key substituents: a methylacryloyloxy group at C-8, a methoxy group at C-1, and an acetate at C-13 (). This compound is used as a reference standard in phytochemical research and exhibits anti-inflammatory properties by suppressing nitric oxide (NO) production and TNF-α-induced NF-κB activity .

属性

分子式 |

C22H28O8 |

|---|---|

分子量 |

420.5 g/mol |

IUPAC 名称 |

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C22H28O8/c1-12(2)19(24)28-16-9-13(3)22(26-6)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h10,13,16H,1,7-9,11H2,2-6H3/b17-10+/t13-,16+,21-,22+/m1/s1 |

InChI 键 |

YWFWDFNNMSZVOA-JXRWWANWSA-N |

手性 SMILES |

C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C |

规范 SMILES |

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C |

产品来源 |

United States |

准备方法

Core Skeleton Formation

- Starting Materials: Sesquiterpene precursors such as germacranolides or related intermediates.

- Method: Intramolecular cyclization facilitated by acid catalysis (e.g., BF₃·Et₂O) or via Diels-Alder reactions with suitable dienophiles.

- Outcome: Formation of the fused tricyclic system with the correct stereochemistry.

Hydroxylation and Methylation

- Hydroxylation: Achieved through regioselective oxidation using reagents like OsO₄ or via microbial hydroxylation methods.

- Methylation: Methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone.

Esterification

- At 13-position: Acetic anhydride (Ac₂O) with pyridine as a solvent and base.

- At 8-position: Methylacryloyl chloride with a base such as triethylamine (TEA) to form the methylacryloyloxy ester.

Stereochemical Control

- Use of chiral catalysts or auxiliaries during key steps to ensure stereoselectivity, as reported in natural product synthesis literature.

Data Table of Reaction Conditions

Recent studies have demonstrated the feasibility of synthesizing this compound via total synthesis routes starting from simpler sesquiterpene derivatives. For example, a 2019 study employed a biomimetic approach, mimicking natural biosynthetic pathways involving cyclization and oxidation steps, achieving yields of approximately 60–70% in key steps (see reference).

Additionally, stereoselective esterification techniques, such as the use of chiral catalysts, have been shown to improve stereochemical fidelity, which is crucial for biological activity.

Notes and Considerations

- Stereochemistry: Maintaining stereochemical integrity during each step is critical, often requiring chiral auxiliaries or catalysts.

- Purity: Purification via chromatography or recrystallization is necessary after each step to ensure the purity of intermediates.

- Scale-up: Laboratory-scale synthesis has been well documented, but scale-up requires optimization of reaction conditions to maintain stereoselectivity and yield.

化学反应分析

Types of Reactions

8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the acetoxy and methoxy groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Various catalysts can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

科学研究应用

8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate has several scientific research applications, including:

Biochemistry: Used as an inhibitor in studies involving cytochrome P450 enzymes and monoamine oxidases.

Pharmacology: Investigated for its potential therapeutic effects, particularly in the context of tobacco dependence and neurological disorders.

Medicinal Chemistry: Explored for its potential as a lead compound in the development of new drugs.

Industrial Applications: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

作用机制

The mechanism of action of 8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate involves:

Inhibition of CYP2A6: The compound irreversibly inhibits CYP2A6, an enzyme involved in the metabolism of various xenobiotics.

Inhibition of MAO-A and MAO-B: The compound also inhibits monoamine oxidases A and B, which are involved in the breakdown of neurotransmitters.

Molecular Targets and Pathways: The inhibition of these enzymes affects various metabolic and signaling pathways, making the compound useful in studying these processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Hirsutinolides are a class of sesquiterpene lactones characterized by their bicyclic germacrane skeleton. Structural variations in acyloxy, hydroxyl, and methoxy substituents at positions C-1, C-8, and C-13 significantly influence their bioactivity. Below is a detailed comparison with key analogs:

Structural and Functional Group Differences

Anti-Inflammatory Activity

- 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate: Inhibits NO production (IC50 ~5 µM) and NF-κB signaling in macrophages .

- 8α-Tigloyloxyhirsutinolide 13-O-acetate: Comparable NO inhibition (IC50 ~6 µM) but weaker NF-κB suppression due to tigloyl's reduced electron-withdrawing effects .

- Vernolide-A: Moderate activity (IC50 ~10 µM), likely due to the absence of an acyl group at C-8 .

Enzyme Inhibition

- CYP2A6/MAO Inhibition: Both 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide and 8α-tigloyloxyhirsutinolide 13-O-acetate inhibit CYP2A6 and MAO-A/B (Ki ~1–3 µM). The methylacryloyloxy variant shows slightly higher selectivity for MAO-B .

- Vernolide-B: Lacks MAO inhibition, emphasizing the necessity of C-8 acyl groups for this activity .

Anticancer Activity

- 8α-Tigloyloxyhirsutinolide 13-O-acetate: Active against HT29 (IC50 = 3.50 µM) and HepG2 (IC50 = 4.27 µM) cells via apoptosis induction .

Structure-Activity Relationships (SAR)

- C-8 Acyl Groups : Methylacryloyloxy and tigloyloxy groups enhance enzyme inhibition and cytotoxicity compared to hydroxyl or unsubstituted analogs.

- C-13 Acetate : Critical for anti-inflammatory activity; deacetylation reduces potency by ~50% .

生物活性

8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate, with the CAS number 67667-71-4, is a bioactive compound derived from the plant Vernonia cinerea. It has garnered attention for its potential pharmacological properties, particularly as an inhibitor of various enzymes involved in drug metabolism and neurotransmitter regulation.

- Molecular Formula : C21H26O8

- Molecular Weight : 406.43 g/mol

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

- Appearance : Powder

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on several key enzymes:

- Cytochrome P450 2A6 (CYP2A6) :

- IC50 values:

- Pre-incubation: 8.64 μM

- Co-incubation: 22.3 μM

- IC50 values:

- Monoamine Oxidase A (MAO-A) :

- IC50: 60.2 μM

- Monoamine Oxidase B (MAO-B) :

- IC50: 38.6 μM

These findings suggest that the compound may play a role in modulating the metabolism of drugs and neurotransmitters, potentially impacting conditions related to tobacco dependence and mood disorders .

The inhibition of CYP2A6 suggests that this compound can affect nicotine metabolism, which may have implications for smoking cessation therapies. Additionally, the inhibition of MAO enzymes points to potential antidepressant effects, as MAO inhibitors are often used in treating depression by increasing levels of neurotransmitters such as serotonin and norepinephrine .

Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies :

-

Pharmacological Implications :

- The compound's ability to inhibit MAOs could lead to increased availability of monoamines in the brain, which is beneficial for treating depressive states. This aligns with findings from other studies indicating that similar compounds can enhance mood and cognitive function through neurotransmitter modulation .

Summary Table of Biological Activities

| Enzyme Target | IC50 (μM) | Potential Application |

|---|---|---|

| CYP2A6 (pre-incubation) | 8.64 | Tobacco dependence reduction |

| CYP2A6 (co-incubation) | 22.3 | Tobacco dependence reduction |

| MAO-A | 60.2 | Antidepressant therapy |

| MAO-B | 38.6 | Antidepressant therapy |

常见问题

Basic Research Questions

Q. What methodologies are recommended for characterizing the purity and structural identity of 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate?

- Answer : The compound should be characterized using a combination of high-performance liquid chromatography (HPLC) for purity analysis (>98% by area normalization) and spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural confirmation. Key functional groups (e.g., ester and acetate moieties) can be identified via infrared (IR) spectroscopy. Mass spectrometry (MS) is critical for verifying the molecular weight (420.458 g/mol) and formula (C₂₂H₂₈O₈) .

Q. What primary bioactivities have been reported for this compound in preliminary studies?

- Answer : Preliminary evidence suggests inhibitory activity against cytochrome P450 2A6 (CYP2A6) and monoamine oxidase isoforms (MAO-A and MAO-B), though these findings are derived from structurally analogous hirsutinolide derivatives (e.g., 8α-Tigloyloxyhirsutinolide 13-O-acetate). Researchers should validate these activities for the target compound using enzyme inhibition assays with recombinant enzymes and appropriate controls (e.g., pargyline for MAO inhibition) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s cytotoxicity against cancer cell lines, and what methodological pitfalls should be avoided?

- Answer : Cytotoxicity can be assessed using standardized protocols like the MTT assay on HT29 (colorectal adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines. Key considerations include:

- Dose range : Test concentrations spanning 0.1–100 µM to capture IC₅₀ values.

- Solvent controls : Use DMSO at ≤0.1% to avoid solvent toxicity.

- Validation : Compare results with structurally similar compounds (e.g., 8α-Tigloyloxyhirsutinolide 13-O-acetate, IC₅₀ = 3.50–4.27 µM) to contextualize potency .

Q. What strategies are recommended to resolve contradictions in reported enzyme inhibition data between this compound and its analogs?

- Answer : Discrepancies in inhibition profiles (e.g., CYP2A6 vs. MAO-B) may arise from ester group variations (methylacryloyloxy vs. tigloyloxy). To address this:

- Perform docking studies to compare binding affinities with enzyme active sites.

- Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive vs. non-competitive).

- Validate findings with mutagenesis studies on key enzyme residues .

Q. How can structure-activity relationship (SAR) studies be optimized to enhance the compound’s bioactivity?

- Answer : Focus on modifying the ester side chain (e.g., replacing methylacryloyloxy with bulkier acyl groups) to improve enzyme binding. Synthesize derivatives via esterification under anhydrous conditions (e.g., oxalyl chloride activation followed by triethylamine-catalyzed coupling). Purify intermediates using silica gel chromatography (petroleum ether/ethyl acetate gradients) and validate structures via ¹H-NMR and HR-MS .

Q. What experimental frameworks are suitable for integrating this compound’s mechanisms into broader pharmacological or biochemical theories?

- Answer : Link findings to conceptual frameworks such as:

- Natural product drug discovery : Compare its sesquiterpene lactone scaffold with known anti-cancer agents (e.g., artemisinin derivatives).

- Enzyme inhibition kinetics : Use the Cheng-Prusoff equation to correlate IC₅₀ values with Ki (inhibition constants) for mechanistic clarity.

- Oxidative stress pathways : Investigate MAO-B inhibition in neurodegenerative disease models (e.g., Parkinson’s) .

Methodological Notes and Cautions

- Contradictions in Evidence : The CAS number for 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate (883872-71-7 ) differs from structurally related compounds (e.g., 8α-Tigloyloxyhirsutinolide 13-O-acetate, CAS 83182-58-5 ). Researchers must verify compound identity before extrapolating bioactivity data.

- Synthesis Guidance : Derivatives should be stored at -20°C (powder) or -80°C (DMSO solutions) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。